An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzoic Acid
An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 4,5-dimethoxy-2-nitrobenzoic acid, a pivotal nitroaromatic compound in modern organic synthesis. Detailing its fundamental physicochemical and spectroscopic properties, this document offers an in-depth exploration of its synthesis, purification, and critical applications. With a focus on its role as a versatile building block for pharmaceuticals, particularly in the synthesis of quinazoline derivatives, this guide serves as an essential resource for researchers, chemists, and professionals in drug development. Detailed experimental protocols, safety information, and workflow diagrams are included to bridge theoretical knowledge with practical laboratory application.
Introduction and Overview
4,5-Dimethoxy-2-nitrobenzoic acid, also known as 6-Nitroveratric acid, is a highly functionalized aromatic carboxylic acid.[1][2] Its structure is characterized by a benzene ring substituted with two methoxy groups, a nitro group, and a carboxylic acid moiety. This unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, carboxyl) groups imparts distinct reactivity, making it a valuable and versatile intermediate in the synthesis of complex organic molecules.[2][3]
Its primary significance lies in its role as a key precursor for nitrogen-containing heterocycles, which are prominent scaffolds in many pharmacologically active compounds.[2][3][4] The strategic placement of the nitro group ortho to the carboxylic acid and adjacent to a methoxy group allows for selective chemical transformations, which are foundational to its utility in multi-step synthetic pathways.
Key Identifiers:
-
IUPAC Name: 4,5-Dimethoxy-2-nitrobenzoic acid[5]
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Synonyms: 6-Nitroveratric acid, 3,4-Dimethoxy-6-nitrobenzoic acid[1][5]
Caption: Chemical Structure of 4,5-Dimethoxy-2-nitrobenzoic acid.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, storage, and application in experimental work. 4,5-Dimethoxy-2-nitrobenzoic acid is typically a yellow crystalline powder.[7][8] A summary of its key properties is presented below.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Yellow crystalline powder | [7][8] |
| Melting Point | 192-197 °C | [2][6][8] |
| Boiling Point | Decomposes before boiling | [2] |
| Density | ~1.4 g/cm³ (estimated) | [2][7] |
| Topological Polar Surface Area | 102 Ų | [5][7] |
| XLogP3 | 1.2 | [7] |
A key indicator of purity for this compound is its melting point. A sharp melting point within the specified range (e.g., 195-197 °C) suggests high purity, whereas a broad melting range may indicate the presence of impurities, such as regioisomers from the nitration synthesis step.
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [4][8][9][10] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][8][9] |
| Methanol | Soluble | [4][8][9] |
| Hot 1M NaOH | Soluble (forms carboxylate salt) | [4][8][9] |
The poor aqueous solubility and good solubility in polar aprotic solvents like DMSO are typical for moderately polar organic acids. Its solubility in hot aqueous sodium hydroxide is a direct consequence of the acidic carboxylic group reacting to form the more soluble sodium carboxylate salt, a property often exploited during workup and purification procedures.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 4,5-dimethoxy-2-nitrobenzoic acid. The expected spectroscopic data are detailed below.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides unambiguous structural information. In a solvent like CDCl₃, the spectrum is expected to show two singlets for the aromatic protons and two singlets for the methoxy groups.
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Aromatic Protons (2H): Two singlets are expected, one around δ 7.42 ppm and another around δ 7.26 ppm.[6] The downfield shift is due to the deshielding effects of the adjacent electron-withdrawing nitro and carboxylic acid groups.
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Methoxy Protons (6H): Two distinct singlets are expected for the two methoxy groups, typically appearing around δ 4.03 and 4.02 ppm.[6] Their distinct chemical shifts arise from the different electronic environments due to the ortho nitro group.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
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O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the range of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700 cm⁻¹.
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N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group, typically found near 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
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C-O Stretch (Methoxy Groups): Absorptions in the 1200-1000 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
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Molecular Ion (M+): The expected molecular ion peak for C₉H₉NO₆ is at an m/z of 227.04.[5]
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Fragmentation: Common fragmentation patterns may include the loss of -OH (m/z 210), -COOH (m/z 182), and -NO₂ (m/z 181).
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Caption: Standard workflow for analytical confirmation.
Synthesis and Purification
4,5-Dimethoxy-2-nitrobenzoic acid is most commonly synthesized via the electrophilic nitration of 3,4-dimethoxybenzoic acid (veratric acid).[11]
Synthetic Protocol: Nitration of 3,4-Dimethoxybenzoic Acid
This protocol is based on established literature procedures.[6][12]
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Reaction Setup: To a flask maintained in an ice bath (0-5 °C), add 3,4-dimethoxybenzoic acid (1 equivalent).
-
Causality: The reaction is highly exothermic. Low temperature is critical to control the reaction rate and prevent over-nitration or degradation of the starting material.
-
-
Addition of Nitrating Agent: Slowly add a nitrating agent, such as 20% nitric acid, dropwise with vigorous stirring.[6][12] The temperature should be carefully monitored and kept below 10 °C.
-
Causality: The methoxy groups are strong activating groups, directing the electrophilic substitution to the ortho and para positions. The C6 position (ortho to one methoxy and para to the other) is sterically accessible and electronically favored for nitration.
-
-
Reaction Progression: After the addition is complete, the reaction may be stirred at a slightly elevated temperature (e.g., 60 °C) for several hours to ensure completion.[6]
-
Workup: Pour the cooled reaction mixture onto a large volume of ice-water.
-
Causality: This step serves two purposes: it quenches any remaining nitrating agent and precipitates the organic product, which is insoluble in water.
-
-
Isolation: Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield a light yellow solid.[6]
Caption: Synthetic pathway from veratric acid.
Reactivity and Applications in Drug Development
The utility of 4,5-dimethoxy-2-nitrobenzoic acid stems from the selective reactivity of its functional groups. It is a key intermediate in the synthesis of pharmaceuticals and pesticides.[2][3]
Reduction of the Nitro Group
The most significant transformation is the reduction of the 2-nitro group to an amino group, forming 2-amino-4,5-dimethoxybenzoic acid. This aniline derivative is a direct precursor to the quinazoline ring system, a core structure in many anticancer drugs like Gefitinib.
Protocol: Reduction using Tin(II) Chloride
-
Suspend 4,5-dimethoxy-2-nitrobenzoic acid in a suitable solvent like ethanol or ethyl acetate.
-
Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction and neutralize carefully with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the tin salts and liberate the free amine product.
-
Extract the product into an organic solvent and purify.
-
Alternative Reducing Agents: Other methods include catalytic hydrogenation (H₂, Pd/C) or using iron powder in acidic media (Fe/HCl).[13] The choice of reagent depends on the presence of other sensitive functional groups in the molecule.
Applications
-
Quinazoline Synthesis: As mentioned, it is a crucial building block for 6,7-dimethoxyquinazoline derivatives.[4][8]
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Photocleavable Protecting Groups: The 2-nitrobenzyl moiety is a classic "caged" protecting group. Derivatives of 4,5-dimethoxy-2-nitrobenzoic acid, such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) alcohol or bromide, are used to protect functional groups like amines or phosphates.[14] The protected compound is inert until irradiated with UV light (typically 350-400 nm), which cleaves the protecting group and releases the active molecule, allowing for precise spatiotemporal control in biological systems.[14]
Caption: Key synthetic applications of the title compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory when handling 4,5-dimethoxy-2-nitrobenzoic acid.
-
Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16][17]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents and bases.[16]
References
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4998-07-6,4,5-Dimethoxy-2-Nitrobenzoic Acid, MFCD00014697. (n.d.). Thera. Retrieved from [Link]
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4,5-Dimethoxy-2-nitrobenzoic Acid (CAS 4998-07-6) Product Specification. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690. (n.d.). PubChem. Retrieved from [Link]
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The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for... (n.d.). ResearchGate. Retrieved from [Link]
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Unlocking Chemical Innovation: The Role of 4,5-Dimethoxy-2-methylbenzoic Acid. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
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4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. (n.d.). SpectraBase. Retrieved from [Link]
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4,5-dimethoxy-2-nitrobenzoic acid. (n.d.). Stenutz. Retrieved from [Link]
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4,5-DIMETHOXY-2-NITROBENZOIC ACID. (n.d.). gsrs. Retrieved from [Link]
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Benzoic acid, 4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]
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